molecular formula C5H12N2O B2831845 (Tetrahydro-2H-pyran-3-yl)hydrazine CAS No. 1189771-98-9

(Tetrahydro-2H-pyran-3-yl)hydrazine

Cat. No.: B2831845
CAS No.: 1189771-98-9
M. Wt: 116.164
InChI Key: FHIXGYOFLLSVOG-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-3-yl)hydrazine is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine typically involves the reaction of tetrahydro-2H-pyran-3-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

Tetrahydro-2H-pyran-3-one+Hydrazine hydrateThis compound\text{Tetrahydro-2H-pyran-3-one} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Tetrahydro-2H-pyran-3-one+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-3-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines.

Scientific Research Applications

(Tetrahydro-2H-pyran-3-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-3-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-pyran-4-yl)hydrazine
  • (Dihydro-2H-pyran-3-yl)hydrazine
  • (Tetrahydro-2H-furan-3-yl)hydrazine

Uniqueness

(Tetrahydro-2H-pyran-3-yl)hydrazine is unique due to its specific ring structure and the presence of the hydrazine functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

oxan-3-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXGYOFLLSVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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